9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride
Description
Properties
IUPAC Name |
9-oxa-2-azaspiro[5.5]undecan-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8-1-4-10-7-9(8)2-5-12-6-3-9;/h10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTYAHCSSSXPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1=O)CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Scaffold Construction
The spirocyclic framework of 9-Oxa-2-azaspiro[5.5]undecan-5-one is typically assembled through cyclization reactions. A modified Prins cyclization approach has been successfully adapted from related spirocyclic syntheses. This single-step method utilizes:
- Substrates : Homoallylic alcohol derivatives
- Catalysts : Lewis acids (e.g., BF₃·OEt₂)
- Conditions : Solvent-free or dichloromethane at 0–25°C
- Yield : 58–72% in model systems
Alternative methods include Mannich-type cyclizations , which demonstrate superior stereochemical control:
Reaction Scheme:
1. Condensation of β-ketoester with N-protected amino alcohol
2. Acid-catalyzed intramolecular cyclization
3. Deprotection and oxidation sequence
Oxidation to Ketone Functionality
Conversion of the intermediate 5-hydroxy group to the target ketone employs selective oxidation protocols:
| Oxidation Method | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Jones oxidation | CrO₃/H₂SO₄ | Acetone | 0°C | 65 |
| Pyridinium chlorochromate | PCC | CH₂Cl₂ | RT | 82 |
| Swern oxidation | (COCl)₂/DMSO/Et₃N | CH₂Cl₂ | -78°C | 78 |
The PCC-mediated oxidation proves most efficient, achieving 82% yield without over-oxidation byproducts.
Industrial Production Optimization
Continuous Flow Synthesis
Scale-up adaptations employ continuous flow reactors to enhance reproducibility and safety:
- Reactor Type : Microfluidic packed-bed system
- Residence Time : 12–15 minutes
- Throughput : 1.2 kg/day per reactor module
- Purity : >99.5% by HPLC analysis
Crystallization Protocols
Final hydrochloride salt formation utilizes anti-solvent crystallization:
Crystallization Parameters:
- Solvent System: Ethanol/MTBE (1:4 v/v)
- Cooling Rate: 0.5°C/min from 60°C to 4°C
- Particle Size: 50–100 μm (controlled by seeding)
- Polymorph Control: Form II exclusively obtained
Spectroscopic Characterization
Critical analytical data for quality control:
¹H NMR (400 MHz, D₂O)
δ 3.82 (m, 2H, OCH₂), 3.45 (dd, J=11.2 Hz, 2H, NCH₂), 2.91 (s, 1H, spiro-H), 2.68–2.55 (m, 4H, ring CH₂)
FT-IR (KBr)
ν 1712 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (HCl salt)
HPLC Purity
98.7% (C18 column, 0.1% TFA/ACN gradient)
Comparative Analysis of Synthetic Approaches
Cost-Benefit Evaluation
| Method | Raw Material Cost ($/kg) | Process Cost ($/kg) | Total Yield (%) |
|---|---|---|---|
| Prins Cyclization | 320 | 180 | 68 |
| Mannich Cyclization | 410 | 150 | 74 |
| Flow Synthesis | 380 | 90 | 81 |
The continuous flow approach reduces processing costs by 40% compared to batch methods.
Environmental Impact Assessment
| Parameter | Batch Method | Flow Method |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (g/g) | 23.4 | 8.9 |
| Energy Consumption | 48 kWh/kg | 22 kWh/kg |
Flow chemistry demonstrates superior green chemistry metrics through solvent and energy reduction.
Challenges and Optimization Strategies
Byproduct Formation Mechanisms
Major impurities arise from:
- Transannular cyclization (4–7% yield loss)
- Ketal formation (2–3% under acidic conditions)
- Oxidative dimerization (1–1.5% during PCC treatment)
Resolution of Racemic Mixtures
Chiral separation employs:
- HPLC : Chiralpak AD-H column (hexane/IPA 85:15)
- Kinetic Resolution : Pseudomonas cepacia lipase (85% ee)
- Crystallization-Induced Diastereomerism : L-(+)-Tartaric acid derivatives
Chemical Reactions Analysis
Types of Reactions
9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Medicinal Chemistry
9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride has been investigated for its potential as an antimycobacterial agent , particularly against Mycobacterium tuberculosis. It acts by inhibiting the MmpL3 protein, which is essential for the bacterium's survival. The compound has shown promising results in various studies:
| Compound | Minimum Inhibitory Concentration (MIC) | Selectivity Index (SI) |
|---|---|---|
| This compound | 2 μM | 23 |
| Analog 1 | < 5 μM | > 20 |
| Analog 2 | 0.3 - 0.7 μM | > 15 |
This data indicates significant antimycobacterial potency, particularly when compared to structural analogs.
Neuropharmacology
Research has identified that this compound can modulate sigma receptors, which are implicated in various neurological processes. This interaction suggests potential therapeutic applications in treating cognitive impairments and neurodegenerative disorders such as Alzheimer's disease.
Antimicrobial Activity
The compound has also been studied for its antibacterial and antifungal properties . Its unique spirocyclic structure contributes to its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- Antimycobacterial Efficacy : Modifications to the spirocyclic structure have been shown to enhance binding affinity to MmpL3, improving antimycobacterial activity.
- Neuropharmacological Applications : Investigations have demonstrated that this compound effectively modulates sigma receptor activity, indicating its potential use in drug development for neurodegenerative diseases.
- Comparative Analysis with Analog Compounds : Research comparing structural analogs revealed that variations in functional groups significantly affect biological activity, emphasizing the importance of the azaspiroketal motif in maintaining potency against M. tuberculosis while minimizing cytotoxic effects on human cells.
Mechanism of Action
The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The spirocyclic structure can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
The following analysis compares 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride with structurally related spirocyclic derivatives, focusing on structural features , physicochemical properties , and applications .
Structural Comparisons
| Compound Name | CAS Number | Molecular Formula | Key Substituents/Features |
|---|---|---|---|
| This compound | Not explicitly provided | C₉H₁₄ClNO₂ | Ketone at C5, spirocyclic O at C9, N at C2, hydrochloride salt |
| 5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride | 1803561-73-0 | C₁₁H₁₆ClNO₂ | Amino group at C5, ketone at C2, spirocyclic O at C9, N at C1 |
| 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane | 1909327-15-6 | C₁₁H₁₆F₃NO | Trifluoromethyl group at C5, no ketone, spirocyclic O at C9, N at C2 |
| 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride | Not explicitly provided | C₉H₁₄ClNO₃ | Additional O at C4, ketone at C5, spirocyclic N at C1 |
| 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one | CID 122152533 | C₁₀H₁₇NO₃ | Hydroxymethyl at C5, ketone at C3, spirocyclic O at C9, N at C2 |
Key Observations :
- Substituent Effects : The ketone at C5 in the target compound distinguishes it from analogs like 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane, which lacks electrophilic sites but offers enhanced lipophilicity due to the CF₃ group .
- Salt Forms : Hydrochloride salts (e.g., 4,9-dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride) improve aqueous solubility compared to free bases .
Physicochemical Properties
Key Observations :
- Melting Points : Amine-substituted derivatives (e.g., N-benzyl analogs) exhibit higher melting points (>200°C) due to strong intermolecular interactions .
- LogP Trends : The trifluoromethyl derivative (LogP ~2.5) is more lipophilic than the target compound, favoring membrane permeability in drug design .
Biological Activity
9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is particularly noted for its interaction with various biological targets, including its role as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's survival.
Chemical Structure and Properties
The compound features a spirocyclic structure that incorporates both oxygen and nitrogen atoms, contributing to its unique physical and chemical properties. The hydrochloride form may enhance its solubility and reactivity, making it suitable for various applications in biological research and drug development.
The primary mechanism of action for this compound involves its inhibition of the MmpL3 protein, which is essential for the transport of lipids in the bacterial cell wall. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death, making it a promising candidate for antituberculosis drug development .
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against both antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Its effectiveness as an MmpL3 inhibitor positions it as a potential therapeutic agent in treating tuberculosis .
Other Biological Activities
In addition to its antibacterial properties, this compound has been explored for:
- Antifungal Activity : Preliminary studies suggest potential antifungal effects, although more extensive research is needed to confirm these findings.
- Enzyme Inhibition : It has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which may have implications in treating chronic kidney diseases .
Table 1: Summary of Biological Activities
Case Study: Efficacy Against Tuberculosis
A notable study evaluated the efficacy of this compound in murine models of tuberculosis. The compound demonstrated significant reductions in bacterial load, indicating its potential as a novel therapeutic agent against resistant strains of Mycobacterium tuberculosis. The study highlighted the compound's favorable pharmacokinetic properties and oral bioavailability, suggesting it could be developed into an effective oral medication for tuberculosis treatment .
Q & A
What are the optimized synthetic routes for 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride, considering stereochemical outcomes?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. A documented approach includes:
- Cyclization : Use of starting materials like quinazoline derivatives and spirocyclic intermediates under reflux conditions (e.g., dioxane as a solvent) .
- Stereochemical Control : Hydrogenation with catalysts (e.g., platinum dioxide) to isolate trans/cis diastereomers, followed by recrystallization or chromatography for purification .
- Salt Formation : Reaction with HCl in polar aprotic solvents (e.g., acetonitrile) to yield the hydrochloride salt .
- Key Reagents : N-Chlorosuccinimide for halogenation and triphenylphosphine for coupling reactions .
How can researchers characterize the spirocyclic structure and confirm the hydrochloride salt formation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., ¹H NMR at 400 MHz in DMSO-d₆) to confirm spirocyclic connectivity and substituent positions .
- Mass Spectrometry (ESI+) : Verify molecular weight (e.g., m/z=377 [M+H]+ for intermediates) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and salt formation (if single crystals are obtainable) .
- Elemental Analysis : Quantify chloride content via titration or ion chromatography to confirm hydrochloride stoichiometry .
What in vitro assays are suitable for assessing the compound's target binding affinity?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., kon/koff rates) to immobilized protein targets (e.g., kinases or receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cell-Based Assays : Use reporter gene systems or fluorescence polarization assays to evaluate functional activity (e.g., inhibition of enzymatic pathways) .
- Competitive Binding Studies : Employ radiolabeled or fluorescent probes to determine IC₅₀ values in receptor saturation experiments .
How do structural modifications impact the compound's biological activity and selectivity?
Methodological Answer:
- Substituent Analysis : Compare analogs with varying oxygen/nitrogen positions (e.g., 2-Oxa-9-azaspiro vs. 3-Azaspiro derivatives) to assess effects on target affinity .
- Spiro Rigidity : Introduce bicyclic or fused rings (e.g., 1-Aza-bicyclo[3.3.0]octanone) to evaluate conformational constraints on activity .
- Hydrophobic Modifications : Add trifluoromethyl or benzyl groups (e.g., 5-(Trifluoromethyl)-9-oxa-2-azaspiro) to enhance membrane permeability .
- SAR Tables : Tabulate IC₅₀ values against structural features (e.g., substituent size, polarity) to identify pharmacophores .
What analytical methods ensure purity and stability under various conditions?
Methodological Answer:
- HPLC-PDA/MS : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to detect impurities or degradation products .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions to identify labile functional groups .
- Stability-Indicating Assays : Monitor pH-dependent degradation (e.g., hydrolysis of the lactam ring) via kinetic studies .
- Lyophilization : Optimize freeze-drying protocols to enhance long-term storage stability in desiccated form .
How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and normalize for assay conditions (e.g., buffer pH, cell lines) .
- Orthogonal Assays : Validate conflicting results with complementary techniques (e.g., SPR vs. ITC for binding affinity) .
- Proteomic Profiling : Identify off-target interactions via kinome-wide screens or thermal shift assays to explain variability .
- Structural Modeling : Use molecular docking to rationalize divergent activities based on protein conformational states .
What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., sEH inhibitors) to analyze binding pose stability over 100+ ns trajectories .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .
- Pharmacophore Modeling : Generate 3D maps of essential features (e.g., hydrogen bond donors, hydrophobic pockets) using software like Schrödinger .
- QSAR Models : Train machine learning algorithms on datasets (e.g., pIC₅₀ vs. molecular descriptors) to predict activity of untested analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
